molecular formula C10H10N2O3 B1267833 Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate CAS No. 41120-23-4

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate

Cat. No. B1267833
CAS RN: 41120-23-4
M. Wt: 206.2 g/mol
InChI Key: LOMOPJCGTDGQBS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate is a chemical compound that has been studied for its unique chemical structure and properties. It belongs to the class of organic compounds known as benzimidazoles, which are characterized by a fusion of benzene and imidazole rings. This compound, in particular, has garnered attention due to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate involves several steps, including the formation of its crystal structure. One notable method includes the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, where single-crystal X-ray diffraction technique is used for structural analysis. This process highlights the importance of strong hydrogen bonds in crystal packing, particularly where co-crystallized water molecules act as both hydrogen bond donors and acceptors (Yeong et al., 2018).

Molecular Structure Analysis

Detailed structural analysis is critical for understanding the molecular geometry and electronic properties of this compound. Studies involving spectroscopic methods and X-ray diffraction have elucidated the crystal structure, showcasing intermolecular interactions that stabilize the crystal structure. These analyses are complemented by theoretical optimization and molecular structure confirmation, offering insights into the compound's conformation and electronic structure (Kumar et al., 2020).

Chemical Reactions and Properties

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. These reactions often involve cyclization methods and interactions with different chemical reagents, resulting in heterocyclic compounds that incorporate the benzo[D]imidazole moiety. Such processes underscore the compound's versatility in synthetic chemistry and its potential as a precursor for developing new materials with desired properties (Mohareb & Gamaan, 2018).

Scientific Research Applications

1. Crystallography and Molecular Structure

Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate is used in crystallography for structural analysis. For instance, it is involved in the crystal structure study of azilsartan methyl ester ethyl acetate hemisolvate, which is significant for understanding the molecular conformation and intermolecular interactions within the crystal structure (Li, Liu, Zhu, Chen, & Sun, 2015).

2. Chemical Synthesis and Transformations

This compound is integral in chemical synthesis, particularly in the creation of various derivatives with potential applications. For example, it is used in the synthesis of compounds like Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, showcasing its versatility in organic synthesis (Deng, Cao, Cai, Li, & Chen, 2010).

3. Application in Optically Active Compounds

It is used in the preparation of optically active compounds. For instance, a series of new optically active 1H-imidazole 3-oxides with substituted acetate groups as the chiral unit are prepared using Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate, which is crucial in the field of chiral chemistry (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

4. Study of Interactions and Energy Frameworks

Research involving Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, a related compound, helps in understanding the interactions and energy frameworks in molecules. This includes studying C–H…π intermolecular interactions and the dispersion energy term, enhancing our knowledge of molecular interactions (Kumar et al., 2020).

5. Antioxidant and Antimicrobial Activities

It is also pivotal in synthesizing derivatives with potential antioxidant and antimicrobial activities. Research on various derivatives demonstrates significant activities against microbes like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating its potential in the development of new antimicrobial agents (Bassyouni et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

ethyl 2-oxo-3H-benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMOPJCGTDGQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307649
Record name Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-3H-benzimidazole-1-carboxylate

CAS RN

41120-23-4
Record name 41120-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 11.0 g (39.5 mmol) of diethyl 2-oxobenzimidazole-1,3-dicarboxylate (III), 5.30 g (39.5 mmol) of 2-hydroxybenzimidazole and 6.55 g (47.4 mmol) of potassium carbonate in acetonitrile (200 ml) was heated under reflux with vigorous stirring for 2 h. Most of the solvent was then removed in vacuo, and the residue was mixed with 150 ml of 1N hydrochloric acid. The solid residue was filtered, washed with water, dried in vacuo and recrystallized from toluene.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
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Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
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Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
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Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
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Citations

For This Compound
1
Citations
E Deau, E Robin, R Voinea, N Percina… - Journal of Medicinal …, 2015 - ACS Publications
We report the synthesis of 46 tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones, imidazo[4,5-b]pyridin-2(3H)-ones, imidazo[4,5-c]pyridin-2(3H)-ones, benzo[d]oxazol-2(3H…
Number of citations: 25 pubs.acs.org

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